An In-depth Technical Guide to (S)-1,5-diethylpiperazin-2-one: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to (S)-1,5-diethylpiperazin-2-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1,5-diethylpiperazin-2-one, a chiral derivative of the piperazinone scaffold, represents a molecule of significant interest within the realm of medicinal chemistry and drug discovery. The piperazine nucleus is a well-established pharmacophore, present in a multitude of clinically approved drugs, particularly those targeting the central nervous system.[1][2] This guide provides a comprehensive overview of the known chemical properties, potential synthetic strategies, and prospective applications of (S)-1,5-diethylpiperazin-2-one, drawing upon existing knowledge of related chiral piperazinones and N-alkylated heterocyclic compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document aims to provide a robust framework for its scientific exploration.
Introduction: The Piperazinone Scaffold in Drug Discovery
The piperazin-2-one core is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents. Its rigid, six-membered ring structure can serve as a conformational constraint for peptide backbones, enabling the synthesis of peptidomimetics with enhanced metabolic stability and oral bioavailability.[3] The presence of two nitrogen atoms allows for diverse chemical modifications, influencing the molecule's physicochemical properties and its interaction with biological targets.[4] The introduction of chirality, as in the (S)-enantiomer of 1,5-diethylpiperazin-2-one, adds a crucial three-dimensional aspect, which can be pivotal for stereospecific interactions with enzymes and receptors.[5]
Physicochemical Properties of (S)-1,5-diethylpiperazin-2-one
Precise experimental data for (S)-1,5-diethylpiperazin-2-one is not extensively documented. However, based on its structure and data from chemical suppliers, we can tabulate its fundamental properties. Further characteristics are inferred from related N-alkylated piperazinone analogs.
| Property | Value/Information | Source |
| IUPAC Name | (5S)-1,5-diethylpiperazin-2-one | Inferred |
| CAS Number | 106576-36-7 | [6][7][8][9] |
| Molecular Formula | C₈H₁₆N₂O | [6][7][9] |
| Molecular Weight | 156.23 g/mol | [3] |
| Appearance | Likely a solid or oil at room temperature | Inferred |
| Solubility | Expected to have some solubility in water and good solubility in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from related structures[10] |
| Stereochemistry | (S)-enantiomer | [6][8][9] |
Synthesis and Characterization
The synthesis of chiral piperazin-2-ones is a well-explored area of organic chemistry, with several established methodologies that can be adapted for the preparation of (S)-1,5-diethylpiperazin-2-one.
Retrosynthetic Analysis
A logical retrosynthetic approach to (S)-1,5-diethylpiperazin-2-one would involve the cyclization of a suitably substituted N-ethyl-N'-(1-aminopropan-2-yl)acetamide derivative. The chirality at the C5 position can be introduced from a chiral starting material, such as (S)-alanine.
Caption: Retrosynthetic analysis of (S)-1,5-diethylpiperazin-2-one.
Proposed Synthetic Protocol
The following is a proposed, non-validated synthetic protocol based on established methods for the synthesis of chiral piperazin-2-ones.[3][11]
Step 1: Synthesis of (S)-N-ethyl-1-aminopropan-2-ol
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To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as methanol, add ethylamine (1.1 eq).
-
Perform a reductive amination using a reducing agent like sodium borohydride or catalytic hydrogenation.
-
Purify the product by distillation or column chromatography.
Step 2: Synthesis of (S)-N-ethyl-N'-(2-hydroxypropyl)aminoacetamide
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Dissolve (S)-N-ethyl-1-aminopropan-2-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C and add bromoacetyl bromide (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion.
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Work up the reaction and purify the product.
Step 3: Intramolecular Cyclization to (S)-1,5-diethylpiperazin-2-one
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The cyclization can be achieved through various methods, including an intramolecular nucleophilic substitution.
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A plausible approach involves the activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by base-mediated cyclization.
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Alternatively, a Mitsunobu reaction could be employed.
Characterization
The structural confirmation and purity assessment of the synthesized (S)-1,5-diethylpiperazin-2-one would rely on a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show characteristic signals for the two ethyl groups and the protons on the piperazinone ring. The diastereotopic protons of the methylene groups would likely appear as complex multiplets.
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¹³C NMR would confirm the presence of eight distinct carbon atoms, including the carbonyl carbon of the amide.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the amide carbonyl group.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 156.23 g/mol would be expected.
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Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
Potential Biological and Pharmacological Applications
The piperazine moiety is a cornerstone in the development of centrally acting drugs.[1][12] Derivatives have shown a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2]
Caption: Potential therapeutic areas for (S)-1,5-diethylpiperazin-2-one.
The specific biological activity of (S)-1,5-diethylpiperazin-2-one is yet to be reported. However, based on the structure-activity relationships of related compounds, several potential applications can be hypothesized:
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CNS-active agents: The N-alkylation of the piperazine ring can significantly influence the affinity and selectivity for various neurotransmitter receptors, such as dopamine and serotonin receptors.[12] The ethyl groups in (S)-1,5-diethylpiperazin-2-one may confer a specific pharmacological profile.
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Antimicrobial agents: Piperazine derivatives have been investigated for their antibacterial, antifungal, and antiparasitic activities.[2][5] The lipophilicity introduced by the ethyl groups could enhance cell membrane permeability, a crucial factor for antimicrobial efficacy.
-
Enzyme inhibitors: The rigid piperazinone scaffold can be used to design inhibitors for various enzymes, where the stereochemistry and substituents play a critical role in binding to the active site.
Future Directions and Conclusion
(S)-1,5-diethylpiperazin-2-one is a chiral molecule with a promising scaffold for the development of novel therapeutic agents. While specific experimental data is currently scarce, this guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and potential applications based on the well-established chemistry and pharmacology of the piperazinone class of compounds.
Future research should focus on:
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The development and optimization of an efficient and stereoselective synthesis of (S)-1,5-diethylpiperazin-2-one.
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Comprehensive spectroscopic and physicochemical characterization of the pure compound.
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In vitro and in vivo screening to elucidate its biological activity and pharmacological profile.
The exploration of (S)-1,5-diethylpiperazin-2-one and its analogs holds the potential to yield novel drug candidates with improved efficacy and safety profiles, particularly in the challenging area of central nervous system disorders.
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